Cholesterol-cholestanol dihydrate is a compound derived from cholesterol, which is a vital sterol in animal cells. Cholestanol, a saturated derivative of cholesterol, is formed through the reduction of cholesterol and plays a significant role in various biological processes. This compound is particularly relevant in the context of certain metabolic disorders, such as cerebrotendinous xanthomatosis, where cholestanol accumulates due to impaired metabolism.
Cholesterol-cholestanol dihydrate can be synthesized from cholesterol through biological pathways involving enzymes that facilitate the reduction and hydroxylation of cholesterol. The primary source of this compound in biological systems is the liver, where cholesterol is metabolized into bile acids and other derivatives.
Cholesterol-cholestanol dihydrate belongs to the class of sterols and is classified as a saturated sterol due to the presence of a saturated bond in its structure. It is also categorized under lipid compounds, specifically as a sterol derivative.
Cholesterol-cholestanol dihydrate can be synthesized through several methods:
The synthesis often requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of cholestanol. Analytical techniques such as gas chromatography-mass spectrometry are commonly employed to confirm the identity and purity of synthesized cholestanol.
Cholesterol-cholestanol dihydrate has a molecular formula of . Its structure includes:
Cholesterol-cholestanol dihydrate participates in several biochemical reactions:
The enzymatic reactions involving cholestanol are often regulated by feedback mechanisms based on cellular cholesterol levels, influencing both synthesis and degradation pathways .
Cholesterol-cholestanol dihydrate functions primarily through its role in cellular metabolism:
Research indicates that alterations in cholestanol levels can significantly impact lipid metabolism and contribute to pathological conditions such as cerebrotendinous xanthomatosis .
Cholesterol-cholestanol dihydrate has several applications in scientific research:
Cholesterol-cholestanol dihydrate (C~54~H~98~O~4~) is a molecular adduct formed through the co-crystallization of one molecule of cholesterol (C~27~H~46~O) and one molecule of cholestanol (C~27~H~48~O), associated with two water molecules (H~2~O). This complex belongs to the sterol family, characterized by the signature tetracyclic perhydro-1,2-cyclopentanophenanthrene ring system common to all sterols [2] [7]. Cholestanol (5α-cholestan-3β-ol), also known as dihydrocholesterol, is a saturated derivative of cholesterol where the Δ5 double bond has been reduced [6]. The dihydrate adduct stabilizes via hydrogen bonding between the hydroxyl groups of the sterols and water molecules, creating a crystalline lattice with distinct physicochemical properties.
The structural rigidity arises from cholesterol’s planar tetracyclic nucleus and flexible aliphatic side chain, while cholestanol’s saturated backbone enhances molecular packing efficiency. This adduct exemplifies sterol-sterol interactions critical for biological membrane organization. Cholesterol’s eight stereocenters and cholestanol’s additional saturation create a specific chiral environment, allowing only the natural enantiomers (3β-hydroxy configuration) to form stable hydrates [2] [5]. The amphipathic nature of both components—hydrophobic rings and hydrophilic hydroxyl groups—facilitates their integration into lipid bilayers while enabling water coordination in crystalline form.
Table 1: Key Chemical Properties of Cholesterol-Cholestanol Dihydrate and Precursors
Property | Cholesterol-Cholestanol Dihydrate | Cholesterol | Cholestanol |
---|---|---|---|
Molecular Formula | C~54~H~98~O~4~ | C~27~H~46~O | C~27~H~48~O |
Molecular Weight (g/mol) | 811.36 | 386.65 | 388.67 |
Hydroxyl Groups | 2 (per sterol unit) | 1 | 1 |
Solubility in Water | Insoluble | 0.095 mg/L | Insoluble |
Solubility in Organic Solvents | Low (e.g., 2 mg/mL in DMSO) | High | Moderate (e.g., 38 mg/mL in ethanol) |
Data compiled from [1] [6] [7]
The study of cholesterol-cholestanol dihydrate is rooted in the broader history of sterol chemistry. Cholesterol was first isolated in 1769 by François Poulletier de la Salle from gallstones, and named "cholesterine" in 1815 by Michel Eugène Chevreul (from Greek chole = bile, stereos = solid) [4] [7]. Cholestanol’s discovery followed in the late 19th century as a reduction product of cholesterol, identified in biological matrices like human feces, gallstones, and eggs [6]. The structural elucidation of sterols accelerated with Heinrich Wieland and Adolf Windaus’s Nobel Prize-winning work (1927–1928), which defined the tetracyclic ring system and established cholesterol’s molecular formula (C~27~H~46~O) [2] [4].
The mid-20th century marked a turning point with the application of X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. These techniques revealed that sterols like cholesterol and cholestanol could form hydrated co-crystals in aqueous environments, driven by hydrophobic interactions and hydrogen bonding. The cholesterol-cholestanol dihydrate adduct became a model system for understanding sterol-sterol interactions in biological membranes and pathological deposits [2]. Its characterization coincided with pivotal advances in sterol biochemistry, including Konrad Bloch and Feodor Lynen’s Nobel Prize-winning delineation of the mevalonate pathway (1964) [4]. This period also saw the first experimental production of atherosclerosis by Nikolai Anitschkow (1913), linking cholesterol derivatives to vascular pathology [4].
Cholesterol-cholestanol dihydrate exemplifies the dynamic roles sterols play in cellular structure and signaling. Biologically, cholesterol maintains membrane fluidity and permeability, while cholestanol—though less abundant—modulates membrane rigidity and serves as a precursor for bile acid synthesis [3] [5] [7]. The dihydrate adduct forms in hydrophobic environments where water access is limited, such as lipid rafts and atherosclerotic plaques. In lipid rafts, sterol interactions facilitate protein clustering for signal transduction [5] [7].
Pathologically, sterol adducts accumulate in diseases characterized by cholesterol dysregulation. In atherosclerosis, crystalline cholesterol and cholestanol deposits in arterial walls trigger inflammation and plaque formation [3] [9]. Niemann-Pick Type C (NPC) disease, a lysosomal storage disorder, features massive accumulation of free cholesterol and cholestanol derivatives in lysosomes due to defective NPC1/NPC2 transport proteins. Raman spectroscopy studies confirm elevated cholesterol-cholestanol crystals in NPC fibroblasts, detectable via surface-enhanced Raman scattering (SERS) with gold nanoparticles [8].
Table 2: Pathological Contexts of Sterol Adduct Accumulation
Disease | Sterol Adduct Role | Detection Method |
---|---|---|
Atherosclerosis | Crystalline cores in plaques induce endothelial damage and inflammation. | Raman spectroscopy of arterial tissues |
Niemann-Pick Type C | Lysosomal accumulation due to impaired cholesterol trafficking; dihydrates form aggregates. | SERS with gold nanoparticles in fibroblasts |
Gallstone Formation | Cholesterol-cholestanol dihydrate nuclei promote crystallization in bile. | Gas chromatography-mass spectrometry |
Cholestanol also arises from microbial metabolism in the gut. Bacteria expressing ismA genes (e.g., Eubacterium coprostanoligenes) convert cholesterol to coprostanol, with cholestanol as an intermediate. Individuals harboring these microbes show reduced fecal cholesterol and lower serum cholesterol, highlighting microbial sterol metabolism as a modulator of cardiovascular risk [10]. In plasma, cholestanol distributes across lipoproteins—30% associates with HDL, which exports cellular sterols. Elevated cholestanol in low-HDL states suggests compensatory excretion to mitigate cholesterol overload [9].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7